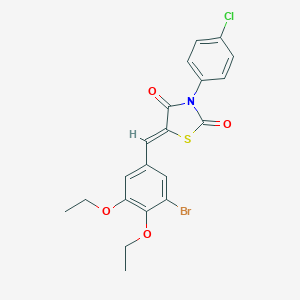
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BDDTD, is a thiazolidinedione derivative. It has been studied extensively due to its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth.
科学的研究の応用
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-diabetic agent. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to inhibit cancer cell growth. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用機序
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates glucose and lipid metabolism. Activation of PPARγ leads to improved glucose tolerance and insulin sensitivity. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to decrease blood glucose levels and improve lipid metabolism. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be effective in animal models of type 2 diabetes and cancer. However, one limitation of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
Future research on 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on its potential as a therapeutic agent for type 2 diabetes and cancer. Studies could investigate the optimal dosage and administration of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, as well as its potential side effects. Further research could also investigate the mechanism of action of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential interactions with other drugs. Additionally, studies could investigate the potential of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiazolidinedione ring. The final product is obtained through the condensation of the thiazolidinedione ring with 3-bromo-4,5-diethoxybenzaldehyde.
特性
製品名 |
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C20H17BrClNO4S |
分子量 |
482.8 g/mol |
IUPAC名 |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrClNO4S/c1-3-26-16-10-12(9-15(21)18(16)27-4-2)11-17-19(24)23(20(25)28-17)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3/b17-11- |
InChIキー |
GOLHLORZAHZIMM-BOPFTXTBSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301072.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301089.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)